3-[(Prop-2-YN-1-yloxy)methyl]piperidine

PROTAC Linker Design Click Chemistry Regioisomerism

3-[(Prop-2-YN-1-yloxy)methyl]piperidine (CAS 946743-83-5) is a synthetic, small-molecule piperidine derivative characterized by a terminal alkyne group linked via an oxymethyl spacer at the 3-position of the saturated nitrogen heterocycle, with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol. This regiospecific 3-substitution pattern distinguishes it from its 4-substituted regioisomer (CAS 217184-88-8) and the direct oxygen-linked 3-(Prop-2-yn-1-yloxy)piperidine (CAS 946680-90-6), imparting unique spatial and electronic properties that are critical for applications in click chemistry, medicinal chemistry scaffold design, and targeted protein degradation (PROTAC) linker development.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 946743-83-5
Cat. No. B12051632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Prop-2-YN-1-yloxy)methyl]piperidine
CAS946743-83-5
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC#CCOCC1CCCNC1
InChIInChI=1S/C9H15NO/c1-2-6-11-8-9-4-3-5-10-7-9/h1,9-10H,3-8H2
InChIKeyFGHJMROJNXGNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Prop-2-YN-1-yloxy)methyl]piperidine (CAS 946743-83-5) Procurement Baseline: A 3-Substituted Piperidine Alkyne Building Block


3-[(Prop-2-YN-1-yloxy)methyl]piperidine (CAS 946743-83-5) is a synthetic, small-molecule piperidine derivative [1] characterized by a terminal alkyne group linked via an oxymethyl spacer at the 3-position of the saturated nitrogen heterocycle, with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This regiospecific 3-substitution pattern distinguishes it from its 4-substituted regioisomer (CAS 217184-88-8) and the direct oxygen-linked 3-(Prop-2-yn-1-yloxy)piperidine (CAS 946680-90-6), imparting unique spatial and electronic properties that are critical for applications in click chemistry, medicinal chemistry scaffold design, and targeted protein degradation (PROTAC) linker development .

Why 3-[(Prop-2-YN-1-yloxy)methyl]piperidine Cannot Be Replaced by Generic Piperidine Alkynes


Generic substitution with other piperidine-alkyne building blocks, such as the 4-substituted regioisomer or N-propargyl piperidine, is not scientifically valid due to fundamental differences in steric accessibility, linker geometry, and metabolic stability. The 3-oxymethyl spacer in the target compound creates a distinct vector angle for the alkyne moiety, which directly impacts binding pocket compatibility and the trajectory of conjugated payloads [1]. Furthermore, the secondary amine of the piperidine ring remains unsubstituted, providing a critical handle for further diversification, unlike N-alkylated analogs which block this site . Computational studies on 3-substituted piperidine scaffolds confirm that the substitution position significantly alters molecular conformation and reactivity, leading to divergent biological and physicochemical profiles [2].

3-[(Prop-2-YN-1-yloxy)methyl]piperidine: Comparative Evidence for Scientific Selection


Regioisomeric Differentiation: 3-Oxymethyl vs. 4-Oxy Substitution Impact on PROTAC Linker Geometry

The target compound's 3-oxymethyl spacer provides a distinct exit vector for the terminal alkyne compared to the 4-(Prop-2-yn-1-yloxy)piperidine regioisomer (CAS 217184-88-8). In PROTAC linker design, the relative orientation of the E3 ligase ligand and the target protein ligand is critical for ternary complex formation; a 3-substituted piperidine scaffold offers a different angle and distance than the 4-substituted variant, which can be the determining factor in achieving efficient target ubiquitination . While direct head-to-head PROTAC degradation data comparing these two specific regioisomers is not publicly available, the established use of 4-(Prop-2-yn-1-yloxy)piperidine as a PROTAC linker and the computed structural differences between 3- and 4-substituted piperidines [1] support the conclusion that they are not interchangeable in a molecular design context.

PROTAC Linker Design Click Chemistry Regioisomerism

Spacer Length and Flexibility: 3-Oxymethyl Alkyne vs. Direct 3-Oxy Alkyne in Scaffold Elongation

The key structural differentiator for the target compound is the methylene spacer between the piperidine ring and the propargyloxy group. This contrasts with 3-(Prop-2-yn-1-yloxy)piperidine (CAS 946680-90-6), where the oxygen is directly attached to the piperidine ring. The additional methylene unit in the target compound (C9H15NO vs. C8H13NO) increases the distance between the heterocycle and the reactive alkyne, which can alleviate steric hindrance during CuAAC click reactions with bulky azide partners . This enhanced flexibility can be crucial for achieving high yields in bioconjugation or library synthesis, although direct reaction rate comparisons between these two specific compounds are unavailable in the public domain.

Medicinal Chemistry Scaffold Optimization Click Chemistry

Secondary Amine Handle: Unsubstituted Piperidine vs. N-Protected Analogs for Downstream Diversification

3-[(Prop-2-YN-1-yloxy)methyl]piperidine possesses a free secondary amine, a feature absent in N-Boc-protected analogs like tert-butyl 3-[(prop-2-yn-1-yloxy)methyl]piperidine-1-carboxylate. The free amine allows for direct acylation, sulfonylation, or reductive amination without the need for a deprotection step, streamlining synthetic routes [1]. While the N-Boc variant offers protection during orthogonal transformations, the target compound eliminates a synthetic step, improving overall yield and reducing purification burden in library synthesis. No quantitative comparison of synthetic efficiency is available for these specific compounds.

Organic Synthesis Building Blocks Late-Stage Functionalization

Optimal Application Scenarios for 3-[(Prop-2-YN-1-yloxy)methyl]piperidine Based on Structural Evidence


PROTAC Linker Design Requiring a 3-Substituted Piperidine Alkyne Vector

When computational modeling of a PROTAC ternary complex reveals that a 4-substituted piperidine alkyne linker is sterically incompatible with the target protein's surface or fails to achieve the optimal E3 ligase recruitment geometry, the 3-oxymethyl-propargyl vector of this compound becomes the preferred alternative . Its distinct spatial orientation can resolve steric clashes and enable efficient ubiquitination, making it a critical intermediate in the synthesis of novel heterobifunctional degraders .

Scaffold Diversification for Kinase or GPCR Targeted Libraries

The free secondary amine allows for rapid, one-step functionalization with diverse carboxylic acids or sulfonyl chlorides to generate focused libraries of potential kinase or GPCR ligands . The terminal alkyne simultaneously serves as a bioorthogonal handle for subsequent click chemistry modifications, such as fluorescent labeling or proteomics probe generation, making this compound a versatile, dual-handle scaffold for chemical biology .

Synthesis of Bioorthogonal Probes and Activity-Based Protein Profiling (ABPP) Reagents

The combination of a free amine and a terminal alkyne in a 3-substituted piperidine framework is particularly suited for constructing ABPP probes. The amine can be used to introduce a recognition element for a specific enzyme class, while the alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for reporter tag attachment, a design dictated by the regiospecific 3-oxymethyl substitution pattern .

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